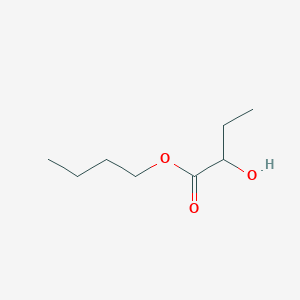

(S)-Butyl 2-hydroxybutanoate

Description

Significance of Chiral Esters in Modern Organic Chemistry

Chiral esters are a class of organic compounds that play a crucial role in modern organic chemistry. numberanalytics.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. libretexts.org The presence of a chiral center in an ester can significantly influence its biological activity and reactivity. numberanalytics.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a chiral compound. numberanalytics.comwikipedia.org

This stereoselectivity makes chiral esters essential building blocks in the synthesis of complex, enantiomerically pure molecules, which is a primary goal in the development of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net Many therapeutic drugs are sold as single enantiomers because one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. wikipedia.org Chiral esters are also found naturally and contribute to the characteristic flavors and aromas of fruits. scielo.br

The Role of (S)-Butyl 2-Hydroxybutanoate (B1229357) as an Optically Active Compound

(S)-Butyl 2-hydroxybutanoate is an optically active compound due to the chiral center at the second carbon of the butanoate chain, which exists in the S-configuration. ontosight.ai This specific spatial arrangement of atoms is critical to its function in stereoselective synthesis. ontosight.ai It is primarily utilized as a chiral intermediate, meaning it is a key component in the multi-step synthesis of more complex, optically pure molecules. chemicalbook.comresearchgate.net

Its utility is particularly highlighted in the production of pharmaceuticals. For instance, it is a key synthon for preparing the peroxisome proliferator-activated receptor-α (PPARα) agonist (R)-K-13675, a compound investigated for the treatment of hyperlipidemia. researchgate.netthieme-connect.com The precise stereochemistry of (S)-Butyl 2-hydroxybutanoate is essential for ensuring the final product has the correct three-dimensional structure required for its biological activity. thieme-connect.com

Overview of Research Trajectories for (S)-Butyl 2-Hydroxybutanoate

Research concerning (S)-Butyl 2-hydroxybutanoate has predominantly focused on developing efficient and stereoselective synthetic methods. researchgate.netthieme-connect.com One major area of investigation has been its synthesis from various starting materials. For example, methods have been developed to produce it from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate. researchgate.netthieme-connect.com Another established route involves the transformation of (S)-2-hydroxybutyrolactone. researchgate.net These synthetic routes are often evaluated based on their yield, cost-effectiveness, and ability to maintain high optical purity without racemization. thieme-connect.com

A significant research trajectory involves its application as a key intermediate in the synthesis of pharmacologically active molecules. researchgate.netthieme-connect.com For example, it is used in a process to produce optically active PPAR-activating compounds, where it reacts with other chemical entities to form a more complex structure while retaining the required stereochemistry. google.com Research has also explored the reaction conditions, such as the use of copper catalysts in reactions with Grignard reagents, to optimize the yield and purity of the final product. thieme-connect.comchemicalbook.comgoogle.com

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of (S)-Butyl 2-hydroxybutanoate.

| Property | Value |

| Molecular Formula | C8H16O3 nih.gov |

| Molecular Weight | 160.21 g/mol nih.gov |

| IUPAC Name | butyl (2S)-2-hydroxybutanoate nih.gov |

| CAS Number | 132513-51-0 nih.gov |

| Physical Form | Liquid ontosight.aisigmaaldrich.com |

| Boiling Point | 205 °C lookchem.com |

| Density | 0.989 g/cm³ lookchem.comprotheragen.ai |

| Flash Point | 79 °C lookchem.com |

| pKa (Predicted) | 13.06 ± 0.20 lookchem.comprotheragen.ai |

Research Findings: Synthesis from an Optically Active 2,3-Epoxypropionic Ester

A patented process details the production of optically active 2-hydroxybutyric esters, such as (S)-Butyl 2-hydroxybutanoate. The method involves reacting an optically active 2,3-epoxypropionic ester with a methyl Grignard reagent in the presence of a copper catalyst. google.com The table below outlines experimental results using different copper catalysts for the synthesis of n-butyl (S)-2-hydroxybutanoate from n-butyl (S)-(-)-2,3-epoxypropionate. chemicalbook.com

| Entry | Copper Catalyst | Catalyst eq. | Reaction Conditions | Yield |

| Ex. 4 | CuI | 0.15 | -78°C, 15 min | 99% |

| Ex. 2 | CuI | 0.075 | -78°C, 3.5 h | 83% |

| Ex. 5 | CuCl | 0.15 | -78°C, 15 min | 79% |

| Ex. 6 | CuBr | 0.15 | -78°C, 15 min | 76% |

| Ex. 3 | CuI | 0.15 | -20°C, 15 min | 64% |

Data sourced from a study on the synthesis of (S)-Butyl 2-hydroxybutanoate. The reaction was performed using 200 mg of n-butyl (S)-(-)-2,3-epoxypropionate in anhydrous diethyl ether. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butyl 2-hydroxybutanoate |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3 |

InChI Key |

YFFBWGUXPFAXRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC)O |

Origin of Product |

United States |

Stereochemical Considerations in S Butyl 2 Hydroxybutanoate Chemistry

Fundamental Principles of Chirality and Enantioselectivity

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is a carbon atom bonded to four different substituents, known as a chiral center or stereocenter. (S)-Butyl 2-hydroxybutanoate (B1229357) possesses such a chiral center at the second carbon atom of the butanoate chain, which is bonded to a hydrogen atom, a hydroxyl group, an ethyl group, and a butoxycarbonyl group. ontosight.ai

This chirality gives rise to two non-superimposable mirror-image forms called enantiomers: (S)-Butyl 2-hydroxybutanoate and (R)-Butyl 2-hydroxybutanoate. These enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, a property known as optical activity. ontosight.ai One enantiomer will rotate the plane of polarized light to the left (levorotatory, (-)), while the other will rotate it to the right (dextrorotatory, (+)).

Enantioselectivity in chemical reactions is the preferential formation of one enantiomer over the other. In the synthesis of chiral compounds like (S)-Butyl 2-hydroxybutanoate, achieving high enantioselectivity is often a primary goal, as the biological activity of the two enantiomers can differ significantly. nih.gov

Importance of the (S)-Configuration in Synthetic Pathways

The specific (S)-configuration of Butyl 2-hydroxybutanoate is crucial as it serves as a key building block in the synthesis of various complex and biologically active molecules. ontosight.ai For instance, it is a vital intermediate in the production of the peroxisome proliferator-activated receptor alpha (PPARα) agonist (R)-K-13675, a compound investigated for its potential in treating hyperlipidemia. thieme-connect.comresearchgate.net

The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry because different enantiomers of a drug can have different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, synthetic routes that can selectively produce the (S)-enantiomer of Butyl 2-hydroxybutanoate are of high value. nih.gov

Several synthetic strategies have been developed to produce (S)-Butyl 2-hydroxybutanoate with high enantiomeric purity. These methods often involve the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. For example, one approach involves the esterification of (S)-2-hydroxybutanoic acid with butanol. ontosight.ai Another method utilizes the regioselective ring-opening of butyl (2S,3R)-epoxybutanoate. researchgate.net

A notable synthesis involves the use of (S)-2-hydroxybutyrolactone, which is converted to n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate. This intermediate then undergoes an etherification reaction to produce the desired product with excellent yield and without loss of optical purity. researchgate.net

Racemization Phenomena and Control in Reaction Design

Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture, a 1:1 mixture of both enantiomers. This process leads to the loss of optical activity and can be a significant challenge in the synthesis and handling of chiral compounds. For α-hydroxy esters like (S)-Butyl 2-hydroxybutanoate, racemization can occur under certain conditions, particularly in the presence of acid or base, or at elevated temperatures.

The hydrogen atom on the chiral carbon (the α-carbon) is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate. This enolate is planar and achiral. Subsequent protonation of the enolate can occur from either face with equal probability, resulting in the formation of both (S) and (R) enantiomers, leading to racemization.

Controlling racemization is a critical aspect of reaction design when working with (S)-Butyl 2-hydroxybutanoate. This can be achieved by:

Careful selection of reaction conditions: Avoiding strong acids or bases and high temperatures can minimize the risk of racemization.

Use of mild reagents: Employing mild reaction conditions and reagents helps to preserve the stereochemical integrity of the chiral center.

Minimizing reaction times: Shorter reaction times reduce the exposure of the chiral compound to conditions that might induce racemization.

One initial attempt to synthesize (S)-Butyl 2-hydroxybutanoate from (S)-2-aminobutanoic acid was reported to be accompanied by partial racemization. thieme-connect.com This highlights the importance of choosing synthetic routes that are not prone to racemization. For instance, the synthesis from (S)-2-hydroxybutyrolactone is noted to proceed without loss of optical purity. researchgate.netresearchgate.net

Enantiomeric Purity and Optical Activity Assessment

Determining the enantiomeric purity of a sample of (S)-Butyl 2-hydroxybutanoate is crucial to ensure its quality and suitability for its intended application. Enantiomeric excess (ee) is a common measure of enantiomeric purity and is defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed to assess the enantiomeric purity and optical activity of chiral compounds.

Optical Rotation: This technique measures the angle to which a compound rotates the plane of plane-polarized light. While a non-zero optical rotation indicates the presence of a chiral substance and an excess of one enantiomer, it is not a direct measure of enantiomeric excess for unknown samples, as the specific rotation can be influenced by concentration, solvent, temperature, and the wavelength of light used.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined. For example, the enantiomeric excess of certain hydroxy esters has been determined using a Daicel Chiralcel OD-H column. acs.org In some cases, the compound is first converted into a derivative, such as a 4-nitrobenzoate, before HPLC analysis to improve detection. thieme-connect.comthieme-connect.com

Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method uses a chiral stationary phase to separate enantiomers in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the NMR spectra of enantiomers, allowing for the determination of their ratio.

The table below summarizes some of the physical and chemical properties of (S)-Butyl 2-hydroxybutanoate.

| Property | Value |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 205 °C |

| Density | 0.989 g/cm³ |

| CAS Number | 132513-51-0 |

(Data sourced from references protheragen.ainih.govlookchem.com)

Advanced Synthetic Methodologies for S Butyl 2 Hydroxybutanoate

Chemical Synthesis Approaches

Chemical synthesis remains a primary route for the production of (S)-Butyl 2-hydroxybutanoate (B1229357), offering versatility and scalability. Key approaches include classical esterification reactions and more complex stereoselective conversions involving epoxide intermediates.

Direct esterification is a fundamental and widely used method for generating esters from a carboxylic acid and an alcohol.

The most direct synthesis of (S)-Butyl 2-hydroxybutanoate involves the Fischer esterification of (S)-2-hydroxybutanoic acid with butanol. ontosight.aismolecule.com This reaction is an equilibrium process catalyzed by a strong acid. masterorganicchemistry.com The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it facilitates the departure of water as a leaving group. masterorganicchemistry.com

To drive the equilibrium toward the formation of the ester product, an excess of the alcohol reactant (butanol) is typically used, or water is continuously removed from the reaction mixture, often through azeotropic distillation. masterorganicchemistry.comgoogle.com Various acid catalysts can be employed for this transformation, each with specific applications and efficiencies.

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst | Type | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous | Reflux with excess alcohol | Strong, effective, but can cause side reactions. smolecule.comsmolecule.com |

| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Reflux with excess alcohol | Solid, easier to handle than H₂SO₄, generally milder. masterorganicchemistry.comgoogle.com |

| Zeolites (e.g., H-Y, US-Y) | Heterogeneous | Heated mixture (90-150°C) | Solid, porous catalysts that can be filtered and reused, offering a greener alternative. google.com |

Advanced strategies have been developed to synthesize (S)-Butyl 2-hydroxybutanoate from different starting materials, particularly when the goal is to control or invert stereochemistry with high fidelity. One such novel method begins with an epoxybutanoate. thieme-connect.comresearchgate.net

Stereoselective Conversion Strategies

Regioselective Thiolysis of Epoxybutanoates with Stereochemical Retention

Scandium Triflate Mediated Reactions

The first step, the regioselective thiolysis of the epoxybutanoate, is mediated by the Lewis acid scandium triflate (Sc(OTf)₃). thieme-connect.comresearchgate.net Lewis acids are effective catalysts for activating epoxides toward nucleophilic attack. smolecule.com In this case, Sc(OTf)₃ catalyzes the ring-opening of butyl (2S,3R)-epoxybutanoate by a thiol nucleophile. thieme-connect.comsmolecule.com The reaction is highly regioselective, meaning the thiol attacks a specific carbon of the epoxide ring, which is crucial for determining the final product structure. thieme-connect.combeilstein-journals.org This catalytic approach allows the reaction to proceed efficiently under controlled conditions. thieme-connect.comresearchgate.net

Reductive Cleavage of Thioethers

Table 2: Research Findings for Stereoselective Synthesis

| Starting Material | Key Steps | Catalyst/Reagent | Outcome | Yield | Reference |

|---|

One-Step Conversion from Epoxypropanoates

The synthesis of (S)-Butyl 2-hydroxybutanoate can be efficiently achieved through a one-step conversion process starting from butyl (S)-2,3-epoxypropanoate. researchgate.netthieme-connect.com This method involves a stereo-specific ring-opening reaction of the epoxide. researchgate.net The reaction is facilitated by the use of a Grignard reagent in combination with a copper catalyst, which allows for the formation of the target compound in high yield. researchgate.netthieme-connect.com

A key strategy for the one-step synthesis of (S)-Butyl 2-hydroxybutanoate from n-butyl (S)-(-)-2,3-epoxypropionate involves a ring-opening reaction using a Grignard reagent, specifically methylmagnesium bromide, catalyzed by a copper salt. researchgate.netthieme-connect.comchemicalbook.com The reaction is typically performed in an anhydrous solvent such as diethyl ether at low temperatures. chemicalbook.com The choice of copper catalyst and its molar equivalent, along with the reaction temperature and duration, are critical parameters that significantly influence the reaction's yield. chemicalbook.com

Research has shown that copper(I) iodide (CuI) is a particularly effective catalyst for this transformation. chemicalbook.com Optimal conditions have been identified as using 0.15 molar equivalents of CuI at a temperature of -78°C for 15 minutes, which can result in a yield as high as 99%. chemicalbook.com Using either an insufficient or excessive amount of the catalyst can lead to the formation of complex product mixtures and a decrease in the isolation yield of the desired product. chemicalbook.com In the absence of a copper catalyst, the reaction does not yield the target compound, instead resulting in a complicated mix that includes unreacted starting material. chemicalbook.com Other copper salts, such as copper(I) chloride (CuCl) and copper(I) bromide (CuBr), have also been utilized, yielding the product at 79% and 76% respectively under similar conditions. chemicalbook.com

Table 1: Effect of Copper Catalyst and Reaction Conditions on the Synthesis of (S)-Butyl 2-hydroxybutanoate

| Entry | Copper Catalyst | Molar Eq. | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Ex. 2 | CuI | 0.075 | -78 | 3.5 h | 83 |

| Ex. 3 | CuI | 0.15 | -20 | 15 min | 64 |

| Ex. 4 | CuI | 0.15 | -78 | 15 min | 99 |

| Ex. 5 | CuCl | 0.15 | -78 | 15 min | 79 |

| Ex. 6 | CuBr | 0.15 | -78 | 15 min | 76 |

| Comp. Ex. 1 | CuI | 0 | -78 | 2.5 h | - |

| Comp. Ex. 2 | CuI | 0.75 | -78 | 15 min | 41 |

Data sourced from ChemicalBook. chemicalbook.com All reactions used 200 mg of n-butyl (S)-(-)-2,3-epoxypropionate in anhydrous diethyl ether.

Synthesis from (S)-2-Hydroxybutyrolactone

A practical and efficient pathway to synthesize (S)-Butyl 2-hydroxybutanoate utilizes (S)-2-hydroxybutyrolactone as the starting material. researchgate.netresearchgate.netlookchem.com This process is a key part of the synthesis for certain peroxisome proliferator-activated receptor α (PPARα) agonists. researchgate.netresearchgate.net The methodology involves transforming the (S)-2-hydroxybutyrolactone into n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate. researchgate.netresearchgate.net This intermediate subsequently undergoes an etherification reaction to produce the final phenyl ether product with excellent yield and without loss of optical purity. researchgate.netresearchgate.net The non-hydrolytic ring-opening of the lactone is a critical step in this synthetic route. researchgate.net

Conversion from (S)-2-Aminobutanoic Acid and Associated Challenges

The conversion of (S)-2-aminobutanoic acid to (S)-Butyl 2-hydroxybutanoate presents several challenges, most notably the risk of racemization. thieme-connect.com One common method involves the diazotization of the amino acid. thieme-connect.com This mechanism is presumed to proceed through an intermediate diazonium ion, which can lead to the formation of the α-hydroxy acid with retention of configuration. thieme-connect.com However, subsequent reactions, such as the conversion of the resulting (S)-2-bromobutanoate with phenol (B47542), have been shown to be accompanied by significant racemization, with one report noting an enantiomeric excess of only ~81%. thieme-connect.com

An alternative, multi-step approach involves a three-step reaction sequence of hydroxylation, salification, and subsequent esterification to synthesize the methyl ester derivative, (S)-2-hydroxybutyric acid methyl ester, from (S)-2-aminobutyric acid. researchgate.netresearchgate.net While this process can yield a product with high purity (99%) and high enantiomeric excess (>99%), it underscores the indirect and more complex nature of this synthetic route compared to others. researchgate.netresearchgate.net

Deracemization Techniques for Related 2-Hydroxybutanoic Acid Derivatives

Obtaining enantiomerically pure 2-hydroxybutanoic acid is crucial for many industrial applications, as standard organic synthesis methods often produce a racemic mixture. researchgate.netresearchgate.net Deracemization, the process of converting a racemate into a single, pure enantiomer, is therefore a critical technology. researchgate.netnih.gov

Biocatalytic methods offer a "clean" and efficient route for deracemization under mild physiological conditions, which prevents side reactions like elimination or decomposition. nih.gov One such approach involves the use of whole resting cells of various Lactobacillus species to racemize α-hydroxycarboxylic acids. nih.gov This biocatalytic racemization has shown excellent rates for straight-chain 2-hydroxycarboxylic acids. nih.gov

A more engineered biological approach involves creating a whole-cell biocatalyst by co-expressing multiple enzymes in Escherichia coli. nih.gov For instance, a system co-expressing a 2-hydroxyacid dehydrogenase, a novel ketoacid reductase (LlKAR), and a glucose dehydrogenase has been developed for the efficient deracemization of racemic 2-hydroxy acids (2-HAs). nih.gov This system successfully converted most racemic 2-HAs into their (R)-isomers with high yields and enantiomeric purity. nih.gov

In addition to biocatalysis, chemical methods exist. The "mix-anhydride method" can produce (S)-2-hydroxyalkanoates from their racemic counterparts. researchgate.net This technique involves a transacylation reaction where the mixed anhydride (B1165640) formed between diphenylacetic acid and the (R)-isomer of the racemic hydroxyalkanoate is converted into (R)-2-acyloxyalkanoates, allowing for the separation of the desired (S)-isomer. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic and enzymatic methods are increasingly important for the synthesis of chiral compounds like (S)-Butyl 2-hydroxybutanoate, offering high selectivity and mild reaction conditions. researchgate.netnih.gov These routes often utilize isolated enzymes or whole microbial cells to perform specific chemical transformations. nih.govnih.gov

Enzyme-Catalyzed Esterification and Transesterification Reactions

Enzymes, particularly lipases, are widely used to catalyze the synthesis of esters such as (S)-Butyl 2-hydroxybutanoate. lookchem.comnih.gov These reactions can be either direct esterification of a carboxylic acid and an alcohol or a transesterification reaction. technion.ac.ilontosight.ai

Lipase-catalyzed esterification of 2-hydroxy acids is a well-established method. lookchem.com The enantioselectivity of the reaction can be highly dependent on the chain length of the acyl group and the nature of the solvent used. lookchem.com For instance, Candida rugosa lipase (B570770) has been used to catalyze the esterification of (±)-3-hydroxybutyric acid with n-butanol. researchgate.net

Transesterification is another effective enzymatic strategy. technion.ac.il Lipases such as that from Candida antarctica B (CALB) are highly efficient catalysts for these reactions. technion.ac.ilmdpi.com For example, CALB can be used in the transesterification of ethyl 3-hydroxybutyrate (B1226725) with butanol. technion.ac.il These enzymatic reactions can be performed in various media, including organic solvents and aqueous miniemulsions. nih.govtechnion.ac.il The use of cross-linked enzyme aggregates (CLEAs) has also been explored, which allows for the recycling and reuse of the biocatalyst. nih.gov

Lipase-Catalyzed Biotransformations

Lipases are a class of hydrolytic enzymes that have been extensively investigated for their role in the kinetic resolution of racemic mixtures. utupub.fiunipd.it These enzymes, particularly when immobilized for enhanced stability and reusability, can selectively catalyze reactions on one enantiomer of a racemic substrate, allowing for the separation of the desired stereoisomer. technion.ac.il The mechanism of these serine hydrolases involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl group of the ester substrate. unipd.it

A common strategy is the enantioselective acylation of a racemic alcohol or the alcoholysis of a racemic ester. utupub.fi For instance, in the production of similar chiral hydroxyesters, immobilized Candida antarctica lipase B (CALB) is a frequently used biocatalyst due to its high productivity and selectivity. technion.ac.il An efficient two-step process for producing enantiomers of ethyl-3-hydroxybutyrate (HEB) has been demonstrated, which can be conceptually applied to butyl 2-hydroxybutanoate. In the first step, racemic HEB is acetylated in a solvent-free system using vinyl acetate. CALB selectively acylates the (R)-enantiomer, leaving the desired (S)-HEB unreacted and in high enantiomeric excess. technion.ac.il In the second step, the produced (R)-enriched ester undergoes CALB-catalyzed alcoholysis to yield the (R)-alcohol, demonstrating the versatility of the same enzyme for both resolution steps. technion.ac.il The enantioselectivity of the enzyme can be influenced by the structure of the substrate; for example, using bulkier alkyl groups in the ester can sometimes improve the enantioselectivity of the lipase. technion.ac.il

The table below illustrates the effectiveness of CALB in the resolution of ethyl-3-hydroxybutyrate, a process analogous to what would be required for (S)-butyl 2-hydroxybutanoate production.

| Reaction Step | Substrate | Acylating Agent/Nucleophile | Product | Conversion | Enantiomeric Excess (ee) of Product |

| Acetylation | Racemic Ethyl-3-hydroxybutyrate | Vinyl Acetate | (S)-Ethyl-3-hydroxybutyrate | 60% | >96% |

| Alcoholysis | (R)-Ethyl-3-acetoxybutyrate | Ethanol | (R)-Ethyl-3-hydroxybutyrate | - | >96% |

| Data derived from studies on ethyl-3-hydroxybutyrate resolution. technion.ac.il |

Microbial Reduction and Fermentation Strategies

Whole-cell biocatalysis employs entire microorganisms as self-contained catalysts, which can be advantageous as they possess the necessary enzymes and cofactor regeneration systems internally. rsc.org Strategies involving microbial reduction of keto-esters and fermentation from basic feedstocks are prominent methods for producing chiral hydroxy acids and their derivatives. While baker's yeast (Saccharomyces cerevisiae) is a well-known agent for reducing carbonyl compounds, it often yields mixtures of stereoisomers because it contains multiple reductase enzymes with different stereoselectivities. acs.org Therefore, more targeted approaches using specifically selected or genetically engineered microbes are preferred for high stereoselectivity. For example, the fungus Mucor rouxii has been used as a source of reductase activity for the chemo- and stereoselective microbial reduction of α-ketoesters. conicet.gov.ar

A highly efficient method for producing the direct precursor to (S)-Butyl 2-hydroxybutanoate, (S)-2-hydroxybutyric acid ((S)-2-HBA), involves multi-enzyme cascade biocatalysis within a single microbial host. researchgate.netresearchgate.net This approach converts a bulk chemical, L-threonine, into optically pure (S)-2-HBA through a series of sequential enzymatic reactions. researchgate.nethep.com.cn

To facilitate these complex biotransformations, researchers have engineered strains of Escherichia coli, most commonly E. coli BL21, to act as efficient whole-cell factories. researchgate.netresearchgate.net These recombinant strains are designed to overexpress the specific enzymes required for the cascade reaction, leading to high product titers and yields. researchgate.net

The core of the cascade system is the coordinated expression of multiple enzymes that work in concert. researchgate.netresearchgate.net The typical pathway involves three key steps:

L-threonine deaminase (TD) converts L-threonine into the intermediate 2-oxobutyric acid (2-OBA). researchgate.net

An (S)-specific, NAD-dependent L-lactate dehydrogenase (LDH) reduces 2-OBA to the final product, (S)-2-HBA. researchgate.netresearchgate.net

An enzyme such as alcohol dehydrogenase (ADH) or formate dehydrogenase (FDH) is co-expressed to regenerate the essential cofactor NADH, which is consumed during the reduction step. researchgate.netresearchgate.net

A significant challenge in such multi-enzyme systems is balancing the activity of each enzyme to prevent the accumulation of inhibitory intermediates. researchgate.net To address this, strategies like promoter engineering and ribosome binding site (RBS) regulation are employed to fine-tune the expression levels of the enzymes, ensuring a smooth and efficient conversion. researchgate.netresearchgate.net These optimization efforts have led to remarkable production levels.

The following table summarizes the results from different engineered E. coli systems for (S)-2-HBA production.

| Recombinant Strain | Key Enzymes Expressed | Cofactor Regeneration | Titer (g/L) | Molar Yield (%) | Time (h) |

| ADH-r53 | TD, LDH, ADH | Alcohol Dehydrogenase (ADH) | 129 | 93% | 24 |

| P21285FDH-T7V7827 | TD, LDH, FDH | Formate Dehydrogenase (FDH) | 143 | 97% | 16 |

| Data sourced from studies on cascade biocatalysis in recombinant E. coli. researchgate.netresearchgate.net |

Enantioselective biotransformation is a powerful method for producing optically pure compounds from their racemic precursors. google.comunipd.it This approach leverages the stereospecificity of enzymes, such as lipases, to either selectively synthesize or hydrolyze one enantiomer of a chiral ester. unipd.it This is a form of kinetic resolution, where the two enantiomers in a racemic mixture react at different rates, allowing for their separation. utupub.fi The successful application of this technique relies on finding a biocatalyst that exhibits high enantioselectivity for the specific substrate. technion.ac.il

Substrate Promiscuity and Chiral Selectivity of Esterases

The success of finding a suitable biocatalyst for enantioselective transformations is linked to the inherent properties of enzymes, specifically substrate promiscuity and chiral selectivity. mdpi.comdntb.gov.ua Substrate promiscuity refers to an enzyme's ability to act on a wide range of different substrates, while chiral selectivity is its ability to differentiate between the enantiomers of a chiral molecule. mdpi.comnih.gov

Research involving large-scale screening of esterases from diverse microbial sources has revealed a general negative correlation between these two properties. mdpi.comdntb.gov.uascholaris.ca Esterases that are "prominently promiscuous," meaning they can hydrolyze a large number of different esters, tend to exhibit low chiral selectivity. mdpi.comscholaris.ca Conversely, enzymes with high chiral selectivity (a desirable trait for industrial applications) are more likely to be found among those with a lower level of substrate promiscuity and smaller, more constrained active sites. mdpi.comdntb.gov.ua This is because the ability to selectively bind and transform only one enantiomer often requires a precisely shaped active site that cannot accommodate a wide variety of substrate structures. mdpi.com This understanding is crucial for guiding the bioprospecting of new enzymes for specific synthetic applications, such as the production of (S)-Butyl 2-hydroxybutanoate. dntb.gov.uascholaris.ca

Applications of S Butyl 2 Hydroxybutanoate As a Chiral Synthon

Role in Asymmetric Synthesis of Complex Molecules

In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. (S)-Butyl 2-hydroxybutanoate (B1229357) serves as a chiral synthon, a molecule that introduces a desired stereochemical element into a larger synthetic construction. Its unique (S)-configuration allows for reactions that proceed with a high degree of stereochemical control, ensuring the final product has the correct three-dimensional arrangement. This is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs) and other bioactive molecules where the biological activity is highly dependent on the specific stereoisomer. lookchem.com The compound's utility stems from its ability to participate in various chemical transformations without losing its stereochemical integrity. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

The compound is a recognized and important intermediate for the synthesis of various pharmaceuticals. chemicalbook.comguiding-bio.comprotheragen.ai Its structure is incorporated into more complex molecules that form the basis of modern medicines. nih.gov The enantiopure nature of (S)-Butyl 2-hydroxybutanoate is critical in this context, as different enantiomers of a drug can have vastly different pharmacological effects.

A significant application of (S)-Butyl 2-hydroxybutanoate is its role as a key synthon in the preparation of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. thieme-connect.com These drugs are used to treat hyperlipidemia by reducing plasma triglycerides and increasing HDL cholesterol. thieme-connect.com

(R)-K-13675: This PPARα agonist features an (aryloxy)butanoic acid structure that is essential for its potency and selectivity. thieme-connect.com (S)-Butyl 2-hydroxybutanoate is a crucial intermediate used to construct this key pharmacophore. thieme-connect.com The synthesis involves transforming the chiral compound into a derivative that can be coupled with a phenol (B47542) to form the necessary ether linkage, ultimately leading to (R)-K-13675. researchgate.net

Pemafibrate: Also known as K-877, Pemafibrate is another highly potent PPARα agonist. researchgate.net (S)-Butyl 2-hydroxybutanoate is used as an intermediate in the commercial production of this drug. synzeal.com

Building Block for Agrochemicals

Beyond pharmaceuticals, (S)-Butyl 2-hydroxybutanoate also serves as a raw material or intermediate for the synthesis of agrochemicals, such as pesticides. chemicalbook.comprotheragen.ai As with pharmaceuticals, the biological activity of agrochemicals can be dependent on a specific stereoisomer, making chiral building blocks like (S)-Butyl 2-hydroxybutanoate valuable in this field. lookchem.com

Synthesis of Chiral Derivatives and Analogues

The chemical structure of (S)-Butyl 2-hydroxybutanoate allows for a variety of modifications to produce a range of chiral derivatives. These derivatives can then be used in further synthetic steps to build diverse and complex molecular architectures. researchgate.net

A key chemical transformation involving (S)-Butyl 2-hydroxybutanoate is etherification to produce phenyl ether derivatives. This reaction is central to the synthesis of the PPARα agonist (R)-K-13675. In a typical process, the hydroxyl group of the butanoate is first activated by converting it into a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). researchgate.net This intermediate, n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate, can then react with a phenol to form the desired phenyl ether bond in excellent yield and without loss of optical purity. researchgate.net

(S)-Butyl 2-hydroxybutanoate itself can be synthesized through various stereospecific methods, which represent a form of functionalization. One efficient method involves the ring-opening of an epoxide precursor, butyl (S)-2,3-epoxypropanoate. researchgate.net This reaction utilizes a combination of a Grignard reagent (methylmagnesium bromide) and a copper catalyst to achieve a high-yield, one-step conversion to (S)-Butyl 2-hydroxybutanoate. researchgate.netthieme-connect.com

Research has explored the optimization of this catalytic reaction. The choice of copper catalyst and the reaction conditions significantly impact the yield of the final product.

| Entry | Copper Catalyst | Catalyst Equiv. | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ex. 4 | CuI | 0.15 | -78°C, 15 min | 99% |

| Ex. 2 | CuI | 0.075 | -78°C, 3.5 h | 83% |

| Ex. 5 | CuCl | 0.15 | -78°C, 15 min | 79% |

| Ex. 6 | CuBr | 0.15 | -78°C, 15 min | 76% |

| Ex. 3 | CuI | 0.15 | -20°C, 15 min | 64% |

| Comp. Ex. 2 | CuI | 0.75 | -78°C, 15 min | 41% |

| Comp. Ex. 1 | CuI | 0 | -78°C, 2.5 h | - |

As shown in the table, using 0.15 molar equivalents of copper(I) iodide at -78°C for 15 minutes resulted in the highest yield (99%). chemicalbook.com Increasing the amount of catalyst excessively or performing the reaction without a catalyst led to lower yields or the formation of complex product mixtures. chemicalbook.com

Advanced Analytical Characterization of S Butyl 2 Hydroxybutanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of (S)-Butyl 2-hydroxybutanoate (B1229357) by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For (S)-Butyl 2-hydroxybutanoate, both ¹H NMR and ¹³C NMR are employed to confirm the presence and connectivity of all atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted chemical shifts (δ) for (S)-Butyl 2-hydroxybutanoate in a deuterated solvent like CDCl₃ are detailed below. The multiplicity of each signal (singlet, doublet, triplet, quartet, multiplet) arises from spin-spin coupling with neighboring protons and is crucial for assigning protons to their specific locations in the molecule.

Predicted ¹H NMR Spectral Data

| Assigned Proton | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | CH₃ -CH₂-CH(OH)- | ~ 0.95 | Triplet (t) | 3H |

| b | -CH(OH)-CH₂ -CH₃ | ~ 1.75 | Multiplet (m) | 2H |

| c | -O-CH₂-CH₂-CH₂-CH₃ | ~ 0.93 | Triplet (t) | 3H |

| d | -O-CH₂-CH₂ -CH₂-CH₃ | ~ 1.40 | Multiplet (m) | 2H |

| e | -O-CH₂ -CH₂-CH₂-CH₃ | ~ 1.65 | Multiplet (m) | 2H |

| f | -O-CH₂ -CH₂- | ~ 4.15 | Triplet (t) | 2H |

| g | -CH (OH)- | ~ 4.20 | Triplet (t) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments and provides information about the electronic nature of each carbon atom. Given the eight carbon atoms in (S)-Butyl 2-hydroxybutanoate, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | CH₃ -CH₂-CH(OH)- | ~ 10 |

| 2 | -CH(OH)-CH₂ -CH₃ | ~ 27 |

| 3 | -O-CH₂-CH₂-CH₂-CH₃ | ~ 14 |

| 4 | -O-CH₂-CH₂ -CH₂-CH₃ | ~ 19 |

| 5 | -O-CH₂ -CH₂-CH₂-CH₃ | ~ 31 |

| 6 | -O-CH₂ - | ~ 65 |

| 7 | -C H(OH)- | ~ 70 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (S)-Butyl 2-hydroxybutanoate is characterized by several key absorption bands that confirm its identity as a hydroxy ester.

The most prominent features include a strong, broad absorption band for the hydroxyl (-OH) group's stretching vibration, typically appearing in the 3500-3200 cm⁻¹ region. The broadness of this peak is a result of intermolecular hydrogen bonding. Another significant absorption is the sharp, strong band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected around 1735 cm⁻¹. Additionally, C-O stretching vibrations from both the alcohol and ester functionalities will produce strong bands in the 1250-1050 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2960 - 2870 | Medium-Strong |

| C=O (Ester) | Stretching | ~ 1735 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern. For (S)-Butyl 2-hydroxybutanoate (C₈H₁₆O₃), the molecular weight is 160.21 g/mol . sci-hub.box

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak is expected at m/z = 160. However, this peak may be weak or absent for alcohols. The fragmentation of the molecule is predictable and provides valuable structural confirmation. Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the oxygen of the hydroxyl group can break, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable, resonance-delocalized ion at m/z = 131.

Loss of Butene: A common rearrangement for butyl esters involves the transfer of a hydrogen atom and the elimination of a neutral butene molecule (C₄H₈, 56 Da), resulting in a fragment ion at m/z = 104.

Cleavage of the Butoxy Group: Loss of the butoxy radical (•O(CH₂)₃CH₃, 73 Da) would yield an acylium ion at m/z = 87.

Cleavage of the Butyl Group: Loss of a butyl radical (•(CH₂)₃CH₃, 57 Da) would result in a fragment at m/z = 103.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 160 | [C₈H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 131 | [M - C₂H₅]⁺ | Alpha-cleavage at C2-C3 bond |

| 104 | [M - C₄H₈]⁺˙ | McLafferty rearrangement (loss of butene) |

| 103 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 87 | [M - OC₄H₉]⁺ | Loss of butoxy radical |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating (S)-Butyl 2-hydroxybutanoate from impurities and, crucially, from its corresponding (R)-enantiomer. The determination of enantiomeric excess (% ee) is vital in stereoselective synthesis and for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. nih.gov The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of hydroxy esters like (S)-Butyl 2-hydroxybutanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often highly effective. nih.gov The separation can typically be achieved using a normal-phase mobile system consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The alcohol component of the mobile phase is critical as it competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation.

General Chiral HPLC Method Development Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (IPA) | Isocratic elution, e.g., 90:10 (v/v) |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min |

| Detection | UV detector | Wavelength set at ~210 nm (for ester carbonyl) |

| Temperature | Column oven temperature | Ambient or controlled (e.g., 25 °C) |

By integrating the peak areas of the two enantiomers (Aₛ and Aᵣ), the enantiomeric excess can be calculated using the formula: % ee = |(Aₛ - Aᵣ) / (Aₛ + Aᵣ)| × 100.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds like esters. Direct separation can be achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chemicalbook.com These cyclodextrin-based CSPs form transient, diastereomeric inclusion complexes with the enantiomers, allowing for their separation.

An alternative, indirect method involves the derivatization of the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral GC column. For (S)-Butyl 2-hydroxybutanoate, the parent acid, (S)-2-hydroxybutyric acid, can be esterified with a chiral alcohol, such as (S)-(+)-3-methyl-2-butanol. The resulting diastereomeric esters can be readily separated on common capillary columns.

Example of an Indirect Chiral GC Method

| Parameter | Description | Conditions |

|---|---|---|

| Derivatization | Formation of diastereomers | Esterification with a chiral alcohol |

| Column | Non-chiral capillary column | e.g., DB-5 or DB-17 (30 m x 0.25 mm) |

| Carrier Gas | Inert gas for transport | Helium or Hydrogen |

| Temperature Program | Oven temperature gradient | e.g., 50 °C initial, ramp to 250 °C |

| Injector/Detector | Sample introduction and detection | Split/splitless injector, Flame Ionization Detector (FID) |

This indirect approach allows for the determination of the enantiomeric purity of the starting hydroxy acid used in the synthesis of the butyl ester.

Polarimetry for Optical Rotation Measurement

Polarimetry is a critical analytical technique employed to determine the optical activity of chiral molecules, such as (S)-Butyl 2-hydroxybutanoate. This method is based on the principle that enantiomers, which are non-superimposable mirror images of each other, rotate the plane of plane-polarized light by an equal magnitude but in opposite directions. The (S)-enantiomer of Butyl 2-hydroxybutanoate is expected to exhibit a specific optical rotation that is a characteristic physical property of the compound under defined experimental conditions.

The measurement of optical rotation is performed using a polarimeter. The key parameters that influence the observed rotation (α) are the concentration of the sample (c), the length of the polarimeter tube (l), the temperature (T), and the wavelength (λ) of the light source. The specific rotation, denoted as [α], is a standardized value calculated using the following formula:

[α]λT = α / (l * c)

This value is a constant for a given chiral compound under specified conditions and is instrumental in its identification and characterization, as well as in the determination of its enantiomeric purity.

Detailed research into the synthesis and properties of (S)-Butyl 2-hydroxybutanoate confirms its chiral nature, arising from the stereocenter at the second carbon of the butanoate chain. However, a specific, experimentally determined value for the optical rotation of (S)-Butyl 2-hydroxybutanoate is not consistently reported in publicly available scientific literature. While the synthesis of this compound is described, the characterization data often focuses on other spectroscopic methods.

For the purpose of illustrating the type of data obtained from polarimetry, a hypothetical data set is presented below. It is crucial to note that these values are representative examples and not experimentally verified data for (S)-Butyl 2-hydroxybutanoate.

| Parameter | Value |

| Compound | (S)-Butyl 2-hydroxybutanoate |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Concentration (c) | 1 g/100 mL |

| Solvent | Chloroform |

| Observed Rotation (α) | Value not available in literature |

| Specific Rotation [α] | Value not available in literature |

The sign of the specific rotation (+ or -) would indicate whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left). This information is fundamental for the unambiguous assignment of the enantiomer. In the absence of a reported value, experimental determination using a pure sample of (S)-Butyl 2-hydroxybutanoate would be required to complete its full analytical characterization.

Emerging Research and Methodological Directions in S Butyl 2 Hydroxybutanoate Synthesis

Development of Novel Stereoselective Catalytic Systems

The cornerstone of efficient chiral synthesis lies in the development of highly selective catalytic systems. Research into the synthesis of (S)-Butyl 2-hydroxybutanoate (B1229357) has led to the exploration of both chemocatalysts and biocatalysts capable of affording the desired enantiomer with high purity.

Novel chemical synthesis routes have been established starting from precursors like butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate. researchgate.net One such method involves the regioselective thiolysis of the epoxybutanoate, which is mediated by scandium triflate, followed by reductive cleavage to yield (S)-Butyl 2-hydroxybutanoate with retention of its stereochemistry. researchgate.net Another effective approach is the one-step conversion of butyl-(S)-2,3-epoxypropanoate using a combination of methylmagnesium bromide and a copper catalyst. researchgate.net This stereo-specific ring-opening reaction has been shown to be high-yielding. researchgate.net

The choice of copper catalyst and reaction conditions significantly impacts the reaction yield. Studies have demonstrated that copper(I) iodide (CuI) is particularly effective. As shown in the table below, using 0.15 molar equivalents of CuI at -78°C for 15 minutes resulted in a near-quantitative yield of 99%. chemicalbook.com In contrast, using no catalyst resulted in a complex product mixture from which the target molecule could not be isolated. chemicalbook.com

| Entry | Cu Catalyst | Equivalents | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | 0.075 | -78°C, 3.5 h | 83 |

| 2 | CuI | 0.15 | -20°C, 15 min | 64 |

| 3 | CuI | 0.15 | -78°C, 15 min | 99 |

| 4 | CuCl | 0.15 | -78°C, 15 min | 79 |

| 5 | CuBr | 0.15 | -78°C, 15 min | 76 |

| 6 | CuI | 0 | -78°C, 2.5 h | - |

In addition to metal-based catalysts, biocatalysts, particularly lipases, have emerged as powerful tools for stereoselective esterification. researchgate.net Lipases are enzymes that can exhibit high catalytic activity and stability in organic solvents, making them suitable for industrial applications. researchgate.net For instance, the lipase (B570770) from Candida cylindracea has been shown to catalyze the enantioselective esterification of 2-hydroxy acids with primary alcohols like 1-butanol, achieving nearly 100% enantioselectivity. lookchem.com The effectiveness of lipase catalysis is influenced by several factors, including the specific enzyme, substrate concentrations, pH, and temperature. researchgate.netnih.gov

Green Chemistry Principles in Synthesis Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The application of its twelve principles is crucial for developing sustainable synthetic routes to (S)-Butyl 2-hydroxybutanoate. Key principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.eduacs.org

A major focus of green chemistry is minimizing or replacing hazardous organic solvents. sigmaaldrich.com Lipase-catalyzed esterification can be performed in systems with minimal or no organic solvents. researchgate.net This approach not only reduces environmental impact but can also simplify downstream processing. Water, despite being the medium for the native hydrolytic function of lipases, can be used for esterification reactions when employing nanomicelles formed by designer surfactants. rsc.org This technique allows for the selective enzymatic synthesis of esters in an aqueous medium. rsc.org Other environmentally benign media, such as supercritical fluids, are also being explored as alternatives to traditional organic solvents.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. yale.edusigmaaldrich.com Catalytic reactions are inherently superior to stoichiometric ones in this regard because catalysts are used in small amounts and are not consumed in the reaction. yale.eduacs.org

Reaction types with high atom economy, such as addition reactions, are particularly desirable. researchgate.net For ester synthesis, cross-dehydrogenative coupling (CDC) reactions, which form C–O bonds directly from C–H bonds and carboxylic acids, are being developed as a sustainable strategy due to their high atom economy. labmanager.com Furthermore, carbonylation reactions are noted for their high atom efficiency and broad applicability in synthesis. acs.org The overarching goal is to design synthetic pathways where the majority of the atoms from the starting materials are found in the desired product, with water often being the only byproduct. labmanager.com

Continuous Flow Synthesis Applications

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor or other reactor, offers significant advantages over traditional batch processing. rsc.orgresearchgate.net This technology is increasingly being applied to the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov Benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for straightforward scaling-up. researchgate.net

In the context of chiral synthesis, continuous flow systems often incorporate heterogeneous (solid-supported) catalysts. nih.gov These catalysts can be packed into a column or cartridge through which the reaction mixture flows. This setup simplifies the process by eliminating the need for catalyst filtration post-reaction and allows for catalyst reuse over extended periods, as demonstrated by systems stable for over a week of continuous operation. nih.gov The integration of multiple reaction and purification steps into a single, uninterrupted "one-flow" system (a concept known as telescoping) can significantly reduce intermediate handling and purification, leading to more efficient and sustainable processes. researchgate.netnih.gov While specific applications to (S)-Butyl 2-hydroxybutanoate are still emerging, the successful continuous flow synthesis of analogous chiral molecules, such as precursors to (S)-rolipram and (S)-pregabalin, highlights the immense potential of this technology. researchgate.netnih.gov

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, particularly in the complex field of asymmetric catalysis. rsc.org Accurately predicting the enantioselectivity of a reaction is a significant challenge, as it often depends on very small differences in the activation energies of competing reaction pathways. rsc.org

Computational methods are used to model reaction transition states to elucidate the origins of selectivity. nih.gov For instance, in lipase-catalyzed reactions, modeling can reveal how the enzyme's binding pocket adapts to substrates and stabilizes the transition state leading to the preferred enantiomer. nih.gov This understanding can guide efforts to engineer enzymes with enhanced activity or altered specificity. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-Butyl 2-hydroxybutanoate with high enantiomeric purity?

- Answer : The synthesis typically involves esterification of (S)-2-hydroxybutanoic acid with butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To ensure enantiomeric purity (>98%), asymmetric catalysis or enzymatic resolution methods can be employed. Post-synthesis purification via fractional distillation or preparative HPLC is critical, as impurities (e.g., unreacted starting materials) may affect downstream applications . Purity verification using chiral HPLC or polarimetry is recommended, referencing CAS 132513-51-0 specifications .

Q. Which analytical techniques are most effective for confirming the structure and purity of (S)-Butyl 2-hydroxybutanoate?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the ester linkage and stereochemistry (e.g., δ 4.1 ppm for the butyl group and δ 4.3 ppm for the hydroxyl-bearing carbon) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 160.211 .

- Chromatography : Chiral HPLC with a cellulose-based column resolves enantiomers, while GC-MS detects volatile byproducts .

Q. What safety protocols are essential for handling (S)-Butyl 2-hydroxybutanoate in laboratory settings?

- Answer :

- Storage : Keep in a dry, airtight container away from heat and ignition sources due to its ester group’s potential flammability .

- Handling : Use fume hoods to avoid inhalation of vapors. PPE (gloves, lab coat, goggles) is mandatory to prevent skin/eye contact .

- Disposal : Follow institutional guidelines for ester waste; avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of (S)-Butyl 2-hydroxybutanoate in biological systems?

- Answer :

- In vitro models : Use liver microsomes or hepatocyte cultures to study hydrolysis into (S)-2-hydroxybutanoic acid. Monitor metabolites via LC-MS/MS .

- Isotopic labeling : Incorporate ¹³C or ²H isotopes into the butyl chain to track metabolic fate using isotope-ratio mass spectrometry .

- Enzyme inhibition assays : Test specificity of esterases or lipases using competitive inhibitors (e.g., phenylmethylsulfonyl fluoride) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of (S)-Butyl 2-hydroxybutanoate?

- Answer :

- Replication : Reproduce synthesis and purification steps from conflicting studies to isolate variables (e.g., solvent purity, temperature gradients) .

- Advanced characterization : Use differential scanning calorimetry (DSC) for precise melting point analysis and dynamic light scattering (DLS) to assess aggregation in solubility studies .

- Data normalization : Compare results under standardized conditions (e.g., IUPAC-recommended methods) to resolve discrepancies .

Q. What statistical approaches are appropriate for validating kinetic data in studies of (S)-Butyl 2-hydroxybutanoate’s reactivity?

- Answer :

- Non-linear regression : Fit time-course data to Michaelis-Menten models for enzyme-catalyzed hydrolysis .

- Error analysis : Calculate confidence intervals for rate constants using bootstrapping or Monte Carlo simulations .

- Multivariate analysis : Apply principal component analysis (PCA) to identify variables (e.g., pH, temperature) dominating reaction outcomes .

Q. How can researchers optimize experimental conditions for studying the compound’s stability under varying pH and temperature?

- Answer :

- Design of Experiments (DoE) : Use a factorial design to test pH (2–10) and temperature (4–60°C) effects on degradation rates .

- Kinetic profiling : Collect aliquots at intervals for HPLC analysis. Calculate half-life (t₁/₂) using first-order decay models .

- Accelerated stability testing : Employ Arrhenius equations to extrapolate shelf-life at standard storage conditions .

Methodological Guidance

Q. What strategies ensure reproducibility in enantioselective synthesis of (S)-Butyl 2-hydroxybutanoate?

- Answer :

- Catalyst optimization : Screen chiral catalysts (e.g., lipase B from Candida antarctica) for enantiomeric excess (ee) >99% .

- Process control : Monitor reaction progress via inline FTIR to detect esterification endpoints .

- Batch documentation : Record solvent grades, catalyst lot numbers, and ambient humidity to mitigate variability .

Q. How should researchers integrate computational modeling with experimental data to predict the compound’s behavior in novel environments?

- Answer :

- Molecular dynamics (MD) simulations : Model solvation effects in polar vs. non-polar solvents .

- Density functional theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for hydrolysis pathways .

- Validation : Correlate simulation results with experimental NMR chemical shifts or IR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.